Gnetol

Descripción general

Descripción

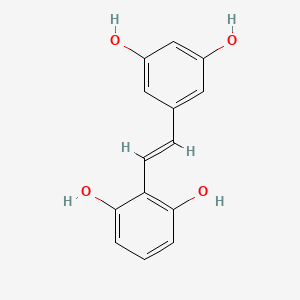

Gnetol, también conocido como trans-2',3,5,6'-tetrahidroxiestilbeno, es un compuesto estilbeno de origen natural. Es estructuralmente similar al resveratrol, otro estilbeno conocido. This compound se encuentra principalmente en plantas del género Gnetum, que se utilizan en la medicina tradicional y productos alimenticios en toda Asia . Este compuesto ha llamado la atención debido a sus posibles propiedades bioactivas, que incluyen efectos antioxidantes, antiinflamatorios y neuroprotectores .

Mecanismo De Acción

Gnetol ejerce sus efectos principalmente a través de la inhibición de enzimas como la tirosinasa y la ciclooxigenasa-1. Inhibe la actividad de la tirosinasa, que participa en la biosíntesis de melanina, y la ciclooxigenasa-1, que desempeña un papel en la inflamación . Además, se ha demostrado que el this compound tiene propiedades antioxidantes, reduce las especies reactivas del oxígeno y protege las células del daño oxidativo .

Compuestos similares:

Resveratrol: Trans-3,4',5-trihidroxiestilbeno, conocido por sus propiedades antioxidantes y antiinflamatorias.

Oxiresveratrol: Trans-2',3,4',5-tetrahidroxiestilbeno, similar en estructura y bioactividad al this compound.

Singularidad de this compound: this compound es único debido a sus posiciones específicas del grupo hidroxilo, que contribuyen a sus distintas propiedades bioactivas. Ha demostrado efectos inhibitorios más fuertes sobre la actividad de la tirosinasa en comparación con el resveratrol y el oxiresveratrol . Además, la capacidad de this compound para formar metabolitos glucurónidos mejora su biodisponibilidad y posibles aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Gnetol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as tyrosinase, where it acts as a potent inhibitor. This compound’s inhibitory effect on tyrosinase is stronger than that of kojic acid, a standard inhibitor . Additionally, this compound interacts with human and rat liver enzymes, undergoing glucuronidation primarily at the C-2’ and C-3 positions . These interactions highlight this compound’s potential in modulating enzymatic activities and metabolic processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In murine B16 melanoma cells, this compound significantly suppresses melanin biosynthesis by inhibiting tyrosinase activity . Furthermore, this compound and its glucuronide metabolites have been shown to decrease the production of nitric oxide, reactive oxygen species, interleukin 1β, and tumor necrosis factor α in lipopolysaccharide-stimulated macrophages . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits tyrosinase, thereby reducing melanin production in melanoma cells . This compound also undergoes glucuronidation by human and rat liver enzymes, resulting in the formation of glucuronide metabolites . These metabolites retain bioactivity and contribute to this compound’s anti-inflammatory effects by reducing the production of pro-inflammatory mediators in macrophages . Additionally, this compound’s structural similarity to resveratrol suggests potential interactions with other biomolecules, such as receptors and transcription factors, which may further modulate its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its glucuronide metabolites may exhibit different stability profiles. Long-term studies have shown that this compound maintains its inhibitory effect on tyrosinase and its anti-inflammatory properties over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as reducing inflammation and inhibiting melanin production . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and oxidative stress. Threshold effects have been observed, indicating that optimal dosages need to be carefully determined to maximize this compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including glucuronidation by liver enzymes. Human and rat liver enzymes preferentially glucuronidate this compound at the C-2’ and C-3 positions, resulting in the formation of glucuronide metabolites . These metabolites retain bioactivity and contribute to this compound’s anti-inflammatory effects. Additionally, this compound may influence metabolic flux and metabolite levels, further modulating its biological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which facilitate its cellular uptake and distribution. This compound’s glucuronide metabolites may exhibit different transport and distribution profiles, influencing their localization and accumulation within cells . These interactions highlight the importance of understanding this compound’s transport and distribution mechanisms to optimize its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This compound’s glucuronide metabolites may also exhibit distinct subcellular localization patterns, influencing their bioactivity and cellular effects . Understanding this compound’s subcellular localization is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Gnetol se puede sintetizar a través de varios métodos, incluidas las reacciones de acoplamiento oxidativo y la dimerización catalizada por ácido. Un método implica la reacción de acoplamiento oxidativo utilizando hexahidrato de cloruro de hierro(III) como oxidante y metanol como disolvente. Esta reacción produce dímeros de this compound y otros derivados .

Métodos de producción industrial: La producción industrial de this compound no está ampliamente documentada. Los métodos de síntesis mencionados anteriormente se pueden ampliar para fines industriales. El uso de fuentes naturales, como las plantas de Gnetum, para la extracción y purificación de this compound también es un enfoque viable .

Análisis De Reacciones Químicas

Tipos de reacciones: Gnetol sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se sabe que forma metabolitos glucurónidos a través de reacciones de glucuronidación catalizadas por enzimas hepáticas humanas y de rata .

Reactivos y condiciones comunes:

Oxidación: Hexahidrato de cloruro de hierro(III) en metanol.

Sustitución: Reacciones de glucuronidación utilizando derivados del ácido glucurónico.

Productos principales:

Oxidación: Dímeros de this compound y derivados de fenil naftaleno.

Glucuronidación: Trans-GN-2'-O-glucurónido y trans-GN-3-O-glucurónido.

Aplicaciones Científicas De Investigación

Química: Como antioxidante y precursor para sintetizar otros compuestos bioactivos.

Biología: Por sus propiedades antiinflamatorias y neuroprotectoras.

Medicina: Posible uso en el tratamiento de afecciones relacionadas con el estrés oxidativo y la inflamación.

Industria: Incorporación en alimentos funcionales debido a sus propiedades bioactivas.

Comparación Con Compuestos Similares

Resveratrol: Trans-3,4’,5-trihydroxystilbene, known for its antioxidant and anti-inflammatory properties.

Oxyresveratrol: Trans-2’,3,4’,5-tetrahydroxystilbene, similar in structure and bioactivity to gnetol.

Uniqueness of this compound: this compound is unique due to its specific hydroxyl group positions, which contribute to its distinct bioactive properties. It has shown stronger inhibitory effects on tyrosinase activity compared to resveratrol and oxyresveratrol . Additionally, this compound’s ability to form glucuronide metabolites enhances its bioavailability and potential therapeutic applications .

Propiedades

IUPAC Name |

2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULNTWGBBNZSC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86361-55-9 | |

| Record name | Gnetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86361-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.